molecular formula C26H34N2O4 B11140284 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide

2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide

Cat. No.: B11140284
M. Wt: 438.6 g/mol
InChI Key: AKTPBSFLMVSNAN-UHFFFAOYSA-N
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Description

2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[c]chromene core, which is known for its diverse biological activities, and a quinolizidine moiety, which is often found in natural alkaloids with pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the coupling reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzo[c]chromene core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the oxygen atom in the benzo[c]chromene core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Alcohols and diols.

    Substitution: Various substituted benzo[c]chromene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound’s benzo[c]chromene core is known for its anti-inflammatory and antioxidant properties. The quinolizidine moiety adds potential for neuroprotective and antimicrobial activities, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its structural features suggest it may interact with various biological targets, offering possibilities for the treatment of diseases such as cancer, neurodegenerative disorders, and infections.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as UV-absorbing agents or as intermediates in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide involves its interaction with various molecular targets. The benzo[c]chromene core can interact with enzymes and receptors involved in oxidative stress and inflammation, while the quinolizidine moiety may interact with neurotransmitter receptors and ion channels, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide stands out due to the presence of the quinolizidine moiety. This addition not only enhances its biological activity but also provides a unique structural framework that can be exploited for various applications in research and industry.

Properties

Molecular Formula

C26H34N2O4

Molecular Weight

438.6 g/mol

IUPAC Name

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetamide

InChI

InChI=1S/C26H34N2O4/c1-17-23(12-11-20-19-8-2-3-9-21(19)26(30)32-25(17)20)31-16-24(29)27-15-18-7-6-14-28-13-5-4-10-22(18)28/h11-12,18,22H,2-10,13-16H2,1H3,(H,27,29)

InChI Key

AKTPBSFLMVSNAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)NCC4CCCN5C4CCCC5

Origin of Product

United States

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